[3-(Dimethylamino)-2,2-dimethylpropyl](furan-2-ylmethyl)amine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and backbone structure. The parent chain is identified as propane, with modifications at the 2- and 3-positions. The furan-2-ylmethyl group is treated as a substituent attached to the nitrogen atom.
IUPAC Name :
N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-(furan-2-ylmethyl)amine
Systematic Breakdown :
| Component | Description |
|---|---|
| Parent chain | Propane (3-carbon chain) |
| Substituent at C3 | Dimethylamino group (-N(CH₃)₂) |
| Substituents at C2 | Two methyl groups (-CH₃) |
| Additional substituent | Furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the nitrogen atom |
The numbering prioritizes the longest carbon chain containing the amine functionality, with the furan-2-ylmethyl group assigned as a secondary substituent.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₂₂N₂O is consistent with the compound’s structure, comprising 12 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Molecular Weight Calculation :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 22 | 1.008 | 22.18 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 210.32 |
This molecular weight aligns with experimental data from high-resolution mass spectrometry. The oxygen atom originates from the furan ring, while the nitrogen atoms reside in the dimethylamino and central amine groups.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits limited stereochemical complexity due to its symmetrical substituents:
Chiral Centers :
- The 2,2-dimethylpropyl group creates a quaternary carbon at C2, rendering it achiral due to identical methyl substituents.
- The nitrogen atom, bonded to three distinct groups (furan-2-ylmethyl, 3-(dimethylamino)-2,2-dimethylpropyl, and a lone pair), theoretically qualifies as a chiral center. However, rapid nitrogen inversion at room temperature prevents isolation of enantiomers.
Conformational Flexibility :
- The furan ring adopts a planar conformation, while the 3-(dimethylamino)-2,2-dimethylpropyl group exhibits restricted rotation due to steric hindrance from the geminal methyl groups.
- Energy barriers between conformers are estimated at <5 kcal/mol, favoring a staggered arrangement around the N-C bonds.
Comparative Structural Analysis with Related Furan-Containing Amines
The structural features of 3-(dimethylamino)-2,2-dimethylpropylamine are contrasted with analogous furan-based amines below:
The target compound’s branched alkylamine substituent distinguishes it from simpler furan-containing amines, conferring unique steric and electronic properties. The dimethylamino group enhances basicity compared to primary or secondary amines, while the furan ring contributes π-orbital interactions absent in aliphatic analogues.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H22N2O/c1-12(2,10-14(3)4)9-13-8-11-6-5-7-15-11/h5-7,13H,8-10H2,1-4H3 |
InChI Key |
QIXTVKGKOJEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CO1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Mannich Reaction-Based Synthesis
This method leverages the Mannich reaction to construct the neopentyl backbone with a tertiary amine group.
Reagents :
- Isobutyraldehyde
- Formaldehyde (aqueous or paraformaldehyde)
- Dimethylamine (gas or aqueous)
-
- Temperature: 80–120°C
- Pressure: 1.5–4 bar
- pH: 9–11 (maintained by excess dimethylamine)
- Reaction time: 1–6 hours
-
- Combine isobutyraldehyde, formaldehyde, and dimethylamine in a pressurized reactor.
- Heat to 100°C for 5 hours, yielding 3-dimethylamino-2,2-dimethylpropanal (71.8% yield).
- Reduce the aldehyde to a primary alcohol using NaBH₄ or LiAlH₄.
- Convert the alcohol to a mesylate or tosylate, followed by nucleophilic substitution with furfurylamine to introduce the furan moiety.
Key Data :
Step Yield Purity Reference Aldehyde formation 71.8% ≥98% Reduction & alkylation ~60% (estimated) N/A —
Reductive Amination Approach
Direct coupling of the neopentyl aldehyde with furfurylamine via reductive amination.
Reagents :
- 3-Dimethylamino-2,2-dimethylpropanal
- Furfurylamine
- NaBH₃CN or H₂/Pd-C
-
- Solvent: MeOH or EtOH
- Temperature: 25–60°C
- Reaction time: 12–24 hours
-
- React the aldehyde with furfurylamine in methanol.
- Add NaBH₃CN as a selective reducing agent.
- Isolate the product via vacuum distillation.
-
- Avoids intermediate functionalization (e.g., mesylation).
- Compatible with mild conditions.
Microwave-Assisted Alkylation
Accelerated synthesis using microwave irradiation for efficient coupling.
Reagents :
- 3-Dimethylamino-2,2-dimethylpropyl chloride
- Furfurylamine
- Coupling agents: EDC, DMT/NMM/TsO⁻
-
- Microwave reactor: 100–150°C
- Irradiation time: 10–30 minutes
- Solvent: DMF or DMSO
-
- Activate the neopentyl chloride with EDC.
- React with furfurylamine under microwave irradiation.
- Purify via column chromatography.
Key Data :
Parameter Value Reference Yield 75–85% Reaction time 20 minutes
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Mannich Reaction | 60–72 | 6–8 hours | Moderate | High |
| Reductive Amination | 65–75 | 12–24 hours | Low | Medium |
| Microwave Alkylation | 75–85 | 20 minutes | High | Low |
- The Mannich reaction is optimal for large-scale synthesis but requires multi-step processing.
- Microwave methods offer rapid, high-yield results but demand specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds .
Medicine
In medicinal chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-(Dimethylamino)-2,2-dimethylpropylamine (Target) | Dimethylamino, 2,2-dimethylpropyl, furan-2-ylmethyl | C₁₁H₂₂N₂O* | ~196.3* | Hypothesized CNS penetration due to dimethylamino group; furan may enhance metabolic stability. | |
| (Furan-2-ylmethyl)(3-methylbutan-2-yl)amine hydrochloride | 3-Methylbutan-2-yl substituent; hydrochloride salt | C₁₀H₁₈ClNO | 203.71 | Improved aqueous solubility (salt form); reduced steric hindrance compared to target. | |
| (Furan-2-yl)methyl[3-(methylamino)propyl]amine | Methyl and methylamino-propyl substituents | C₁₀H₁₈N₂O | 182.27 | Lower molecular weight; potential for hydrogen bonding via methylamino group. | |
| 3-(Dimethylamino)-2-hydroxypropylamine | Hydroxyl group in propyl chain | C₆H₁₆N₂O | 132.21 | Enhanced polarity and hydrogen bonding capacity; reduced lipophilicity vs. target. | |
| 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)-1-propanamine | Bromophenyl and pyridinyl substituents | C₁₆H₁₈BrN₂ | 333.23 | Aromatic groups may confer receptor-binding affinity; higher molecular weight. | |
| 3-(2-Cyclopropoxyquinolin-6-yl)-1-(3-(dimethylamino)-2,2-dimethylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Quinoline and pyrazolo-pyrimidine core; dimethylamino-dimethylpropyl chain | C₂₄H₃₀N₇O | 432.5 | Demonstrated CNS penetration; used in antiparasitic drug development. |
Note: Molecular formula and weight for the target compound are inferred based on structural analysis.
Structural and Functional Insights
- Dimethylamino Group: Present in both the target compound and ’s CNS-penetrant molecule, this group likely facilitates blood-brain barrier traversal via passive diffusion .
- Furan vs.
- Steric Effects : The 2,2-dimethylpropyl chain in the target compound introduces greater steric hindrance than the 3-methylbutan-2-yl group in , which may influence binding to biological targets .
Biological Activity
3-(Dimethylamino)-2,2-dimethylpropylamine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 198.32 g/mol
- CAS Number : 1019504-60-9
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activities of 3-(Dimethylamino)-2,2-dimethylpropylamine are still under investigation, but preliminary studies suggest several key areas of interest.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of dimethylamino compounds showed inhibition of bacterial growth at concentrations as low as 50 µM . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Preliminary data suggest that this compound may have neuroprotective effects. Similar amine derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions .
The biological activity of 3-(Dimethylamino)-2,2-dimethylpropylamine can be attributed to its interaction with various biological targets:
- Receptor Modulation : Compounds in this class may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzyme Inhibition : Certain studies indicate that these compounds could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
Study 1: Antimicrobial Efficacy
In a comparative study involving various dimethylamino derivatives, 3-(Dimethylamino)-2,2-dimethylpropylamine was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 25 µM for Staphylococcus aureus, suggesting potent antimicrobial activity .
Study 2: Neuroprotection in Animal Models
A recent animal study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neurotoxicity. The results showed that administration of these compounds significantly reduced markers of oxidative stress and improved behavioral outcomes in treated animals compared to controls .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(Dimethylamino)-2,2-dimethylpropylamine?
- Answer : The compound can be synthesized via nucleophilic substitution between a furan-2-ylmethyl halide (e.g., chloride) and 3-(dimethylamino)-2,2-dimethylpropylamine. Reaction conditions typically involve polar aprotic solvents (e.g., THF or DMF) and a base (e.g., K₂CO₃) to deprotonate the amine . For sterically hindered amines, microwave-assisted synthesis or elevated temperatures (80–100°C) may improve yields . Purification often employs column chromatography with gradients of ethyl acetate/hexane or acetone/hexane .
Q. How is the molecular structure of this compound validated in synthetic workflows?
- Answer : Structural confirmation requires a combination of:
- NMR : ¹H/¹³C NMR to identify protons and carbons adjacent to dimethylamino and furan groups. For example, the furan methylene group (CH₂) shows signals near δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments indicative of the dimethylamino and furan moieties .
- X-ray Crystallography : If crystalline, this provides absolute stereochemical and bond-length data .
Q. What reactivity patterns are expected due to its functional groups?
- Answer :
- Dimethylamino Group : Participates in alkylation, acylation, or oxidation (e.g., to nitroxides using mCPBA) .
- Furan Ring : Susceptible to electrophilic substitution (e.g., nitration) or Diels-Alder reactions under thermal conditions .
- Branched Alkyl Chain : Steric hindrance may slow nucleophilic reactions, requiring optimized catalysts (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or selectivity be resolved?
- Answer : Contradictions often arise from:
- Steric Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) may reduce accessibility to reactive sites. Use kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with phosphine ligands) for cross-coupling steps. demonstrates ligand choice (e.g., Catalyst A™) significantly impacts yields in analogous amine syntheses .
- Solvent Polarity : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Compare yields in DMF vs. THF to identify optimal media .
Q. What methodologies assess its biological activity and target engagement?
- Answer :
- In Vitro Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with protein targets (e.g., GPCRs). The dimethylamino group may form salt bridges with aspartate residues in binding pockets .
Q. How can computational modeling (DFT, MD) predict its stability and reactivity?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., N–C bonds in the dimethylamino group) and redox potentials .
- Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol to estimate logP values for pharmacokinetic profiling .
- Transition State Analysis : Identify intermediates in furan ring functionalization using IRC (intrinsic reaction coordinate) calculations .
Methodological Notes
- Synthesis Optimization : For low-yielding steps, employ Design of Experiments (DoE) to evaluate temperature, catalyst loading, and stoichiometry interactions .
- Analytical Cross-Validation : Combine HPLC (with UV/Vis detection) and LC-MS to confirm purity (>95%) and rule out isomeric byproducts .
- Safety Protocols : Use fume hoods and PPE when handling furan derivatives (potential irritants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
